molecular formula C5H9NO4S B1440715 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide CAS No. 1378875-55-8

4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide

Cat. No. B1440715
CAS RN: 1378875-55-8
M. Wt: 179.2 g/mol
InChI Key: RWVHIVRXZFWJRZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving ATCD are not detailed in the literature, carboxylic acids and their derivatives generally undergo nucleophilic substitution reactions .

Scientific Research Applications

Peptide Foldamers

Peptide foldamers: are sequences of amino acids that adopt well-defined secondary structures. The compound , 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide, has been identified as a versatile building block for designing peptide foldamers with controlled secondary structures . These foldamers can emulate natural peptides’ secondary structures and have garnered interest due to their resistance to proteolytic degradation, prolonged half-lives, and cell membrane permeability. The incorporation of this compound allows for the introduction of unique post-synthetic modification opportunities, expanding potential applications in bioactive peptidomimetic systems.

Coordination Chemistry

In coordination chemistry , the compound serves as a chiral cyclic β-amino acid ligand for copper(I)-thioether coordination complexes . These complexes exhibit distinctive structural properties and ligand-to-metal ratios. The chiral conformation and hydrogen bonding capacity of the compound facilitate the formation of unique geometric structures. This has implications for the synthesis of metalloprotein mimics and could lead to advances in materials science, particularly in the development of optical materials with variable properties.

Optical Materials

The unique structure of 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide allows it to be used in the creation of optical materials . Its ability to form coordination complexes with copper(I) can result in materials with interesting optical properties, such as emission bands and second-harmonic generation efficiencies. These properties are valuable for applications in photonics and optoelectronics, where control over light-matter interactions is crucial.

Chemical Biology Tools

As a building block for β-peptide foldamers, this compound can be utilized as a chemical biology tool . Its incorporation into foldamers can lead to the development of molecules with specific biological activities, which can be used to probe and manipulate biological systems. This has potential applications in drug discovery, where the design of molecules that can interact with biological targets is essential.

Proteolytic Stability

The resistance of peptide foldamers containing 4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide to proteolytic degradation makes them suitable for therapeutic applications . This stability ensures that the foldamers can retain their activity in the presence of proteases, making them promising candidates for the development of stable bioactive compounds.

Membrane Permeability

Another significant application is enhancing membrane permeability . The structural properties of foldamers derived from this compound can facilitate their passage through cell membranes. This characteristic is particularly advantageous for delivering therapeutic agents into cells, which is a critical aspect of drug delivery systems.

properties

IUPAC Name

4-amino-1,1-dioxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-4-2-11(9,10)1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHIVRXZFWJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695355
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide

CAS RN

1378875-55-8
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide
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4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide
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4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Reactant of Route 6
4-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide

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